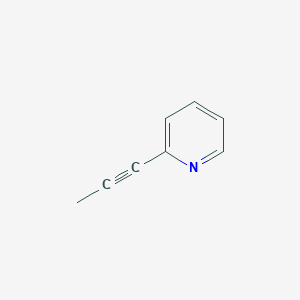

2-(Prop-1-yn-1-yl)pyridine

CAS No.: 40925-52-8

Cat. No.: VC2053072

Molecular Formula: C8H7N

Molecular Weight: 117.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40925-52-8 |

|---|---|

| Molecular Formula | C8H7N |

| Molecular Weight | 117.15 g/mol |

| IUPAC Name | 2-prop-1-ynylpyridine |

| Standard InChI | InChI=1S/C8H7N/c1-2-5-8-6-3-4-7-9-8/h3-4,6-7H,1H3 |

| Standard InChI Key | YHEGACSTMZIQJY-UHFFFAOYSA-N |

| SMILES | CC#CC1=CC=CC=N1 |

| Canonical SMILES | CC#CC1=CC=CC=N1 |

Introduction

Chemical Identity and Physical Properties

2-(Prop-1-yn-1-yl)pyridine possesses specific physical and chemical properties that define its behavior in various chemical environments. These properties are summarized in the following table:

The compound features a pyridine ring with a prop-1-yn-1-yl substituent at the 2-position, creating a structure with both aromatic and alkyne functionalities. This dual functionality contributes to its versatility in various chemical transformations .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 2-(Prop-1-yn-1-yl)pyridine, each with specific advantages depending on the starting materials and desired scale.

Dibromoolefin Route

One of the most common methods involves a two-step procedure starting with 2-pyridinecarbaldehyde:

-

The aldehyde is first converted to a 2-(2,2-dibromovinyl)pyridine intermediate through a Wittig-type reaction

-

This is followed by elimination and alkylation reactions to form the desired propynyl substituent

This method has been reported to yield the target compound with moderate to good efficiency, as demonstrated in the supporting information for related compounds .

Sonogashira Coupling

Another efficient approach involves the Sonogashira cross-coupling of 2-halopyridines with propyne:

-

2-Bromopyridine or 2-iodopyridine is reacted with propyne under palladium catalysis

-

The reaction typically employs a palladium(0) catalyst, copper(I) co-catalyst, and an amine base

-

Reaction conditions usually involve temperatures between 60-80°C in polar aprotic solvents

Chemical Reactivity

The reactivity of 2-(Prop-1-yn-1-yl)pyridine is governed by both the pyridine nitrogen and the alkyne functionality, offering multiple sites for chemical transformations.

Alkyne Reactions

The propynyl substituent can participate in various alkyne-specific reactions:

-

Cycloaddition reactions, particularly [2+2+2] cycloadditions leading to fused ring systems

-

Hydrogenation to the corresponding alkene or alkane derivatives

-

Hydration to form the corresponding ketone in the presence of mercury(II) salts or other catalysts

-

Click chemistry, especially copper-catalyzed azide-alkyne cycloadditions (CuAAC) for bioconjugation

Coordination Chemistry

The compound can act as a bidentate ligand in coordination with transition metals:

-

The pyridine nitrogen serves as a strong σ-donor

-

The alkyne π-system can interact with suitable metal centers

-

These coordination properties make it useful in the development of catalysts and functional materials

Cyclization Reactions

One of the most significant reactivity patterns involves cyclization reactions to form more complex heterocycles:

-

Similar propynyl-substituted pyridines undergo silver-catalyzed cycloisomerization

-

This reactivity can be leveraged to construct imidazo[1,2-a]pyridine scaffolds

-

The cyclization typically proceeds through activation of the alkyne followed by intramolecular nucleophilic attack

Spectroscopic Characterization

Spectroscopic data provides crucial information for structure confirmation and purity assessment of 2-(Prop-1-yn-1-yl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on data from structurally similar compounds, the expected NMR spectral features include:

¹H NMR (CDCl₃, 500 MHz):

-

δ 8.52 ppm (d, J = 4.8 Hz, 1H): Pyridine H-6

-

δ 7.59 ppm (td, J = 7.7, 1.8 Hz, 1H): Pyridine H-4

-

δ 7.34 ppm (d, J = 7.9 Hz, 1H): Pyridine H-3

-

δ 7.18-7.15 ppm (m, 1H): Pyridine H-5

¹³C NMR (CDCl₃, 125 MHz):

-

δ 149.9 ppm: Pyridine C-6

-

δ 144.0 ppm: Pyridine C-2

-

δ 136.2 ppm: Pyridine C-4

-

δ 126.7 ppm: Pyridine C-3

-

δ 122.4 ppm: Pyridine C-5

-

δ 86.7 ppm: Alkyne carbon (C≡C)

-

δ 79.7 ppm: Alkyne carbon (C≡C)

Infrared Spectroscopy

Characteristic IR absorption bands would include:

-

3050-3000 cm⁻¹: Aromatic C-H stretching

-

2940-2920 cm⁻¹: Aliphatic C-H stretching

-

2220-2200 cm⁻¹: C≡C stretching

-

1590-1570 cm⁻¹: Pyridine ring vibrations

Mass Spectrometry

Mass spectrometric analysis typically shows:

Applications in Organic Synthesis

2-(Prop-1-yn-1-yl)pyridine serves as a versatile building block in organic synthesis with applications in various fields.

Heterocycle Synthesis

The compound is particularly valuable in the construction of more complex heterocyclic systems:

-

It serves as a precursor for the synthesis of fused heterocycles with potential pharmaceutical applications

-

The alkyne functionality enables various cycloaddition reactions leading to pyridine-fused ring systems

-

These transformations have been exploited in the synthesis of biologically active compounds

Ligand Development

The compound's coordination properties make it useful in ligand design:

-

It can function as a bidentate ligand in transition metal complexes

-

Modified versions have been incorporated into ligand frameworks for catalysis

-

The structural features allow for fine-tuning of electronic and steric properties

Medicinal Chemistry Applications

Several research directions in medicinal chemistry leverage the unique structure of 2-(Prop-1-yn-1-yl)pyridine:

-

The scaffold appears in compounds being investigated for antimicrobial properties

-

Derivatives have been explored as enzyme inhibitors

-

The compound serves as an intermediate in the synthesis of biologically active molecules

Recent Research Developments

Recent studies have expanded the utility of 2-(Prop-1-yn-1-yl)pyridine and related compounds in various domains.

Catalytic Applications

Research has demonstrated the potential of related propynylpyridines in catalysis:

-

Silver-catalyzed cyclization reactions have employed similar scaffolds to develop new synthetic methodologies

-

The unique reactivity pattern has been leveraged for regioselective transformations

-

These developments have enabled access to previously challenging molecular architectures

A representative example is the silver-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)pyridin-2-amines, which proceeds with excellent regioselectivity under mild reaction conditions to form 3-methylimidazo[1,2-a]pyridines .

Material Science Applications

The compound's structure has inspired development in materials science:

-

The rigid alkyne linkage combined with the pyridine unit has been utilized in the design of rigid molecular scaffolds

-

These structures have applications in supramolecular chemistry and the development of functional materials

-

The directional bonding properties facilitate the construction of ordered molecular assemblies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume